6-ethynyl-4H-chromen-4-one
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Overview
Description
6-ethynyl-4H-chromen-4-one is a chemical compound with the molecular formula C11H6O2 It is a derivative of chromone, featuring an ethynyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
While specific industrial production methods for 6-ethynyl-4H-chromen-4-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-ethynyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to form corresponding alkenes or alkanes.
Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
6-ethynyl-4H-chromen-4-one has several applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active chromones.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethynyl-4H-chromen-4-one involves its interaction with various molecular targets. The ethynyl group can participate in nucleophilic addition reactions, while the chromone core can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the ethynyl group but shares the chromone core structure.
Chromen-4-one: Similar to chroman-4-one but with a double bond in the chromone ring.
Thiochroman-4-one: Contains a sulfur atom in place of the oxygen in the chromone ring.
Uniqueness
6-ethynyl-4H-chromen-4-one is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C11H6O2 |
---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
6-ethynylchromen-4-one |
InChI |
InChI=1S/C11H6O2/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h1,3-7H |
InChI Key |
KUPSDCWECBZNQZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(C=C1)OC=CC2=O |
Origin of Product |
United States |
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